molecular formula C5H10S B043164 Tetrahydrothiopyran CAS No. 1613-51-0

Tetrahydrothiopyran

Cat. No. B043164
CAS RN: 1613-51-0
M. Wt: 102.2 g/mol
InChI Key: YPWFISCTZQNZAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrothiopyran and related compounds has evolved significantly, with methods focusing on organocatalytic asymmetric synthesis to produce enantiopure derivatives containing multiple stereocenters. The use of bidentate reagents containing sulfur moieties has been pivotal in developing double Michael reactions, revolutionizing the synthesis of these compounds (Mondal, Nandi, & Pan, 2017). Additionally, techniques involving catalytic [3+3] annulation of cyclopropane 1,1-diesters with in-situ-generated mercaptoacetaldehyde have facilitated the synthesis of polyfunctionalized tetrahydrothiopyran derivatives (Wang et al., 2015).

Molecular Structure Analysis

Studies on the molecular structure of tetrahydrothiopyran derivatives have provided insights into their conformational preferences and structural diversity. X-ray diffraction analysis has been used to confirm the structures of various derivatives, revealing the pseudo equatorial positioning of aryl groups and slight flattening near the sulfur end of the molecule in certain derivatives (Tran et al., 2005).

Chemical Reactions and Properties

Tetrahydrothiopyran's utility in synthetic chemistry is partly due to its involvement in diverse chemical reactions. For instance, it participates in electrogenerated base-promoted synthesis, where tetrahydrobenzo[b]pyrans are produced through a one-pot, three-component condensation process (Fotouhi et al., 2007). This showcases the compound's versatility in facilitating efficient and convenient synthetic routes.

Physical Properties Analysis

The physical properties of tetrahydrothiopyran derivatives are crucial for their application in material science and organic electronics. For example, the stability of these compounds against molecular oxygen and their crystalline structures, which facilitate efficient charge-carrier transport properties, have been highlighted in recent studies (Yamamoto et al., 2013).

Chemical Properties Analysis

Tetrahydrothiopyran and its derivatives exhibit a range of chemical properties that make them valuable in organic synthesis. Their reactivity patterns, such as regioselective synthesis and the ability to undergo multicomponent reactions, have been extensively studied. These properties enable the construction of complex molecular architectures, including functionalized tetrahydrobenzo[b]pyrans and novel fused ring systems (Li et al., 2010).

Scientific Research Applications

  • Tetrahydropyrans, including Tetrahydrothiopyran, are widely used for synthesizing biologically active compounds with analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

  • Tetrahydrothiopyran-3-one 1,1-dioxide is employed for stereoselective synthesis of (Z)- or (E)-α,Β²-unsaturated carboxylic acids by alkylation, ring opening, and bromination (Scholz, 1981).

  • It catalyzes the decomposition of cyclic sulfides and isomerization of tetrahydro-2-methylthiophene (Shuikin & An, 1962).

  • The synthesis of polyfunctionalized tetrahydrothiopyran derivatives using a catalytic [3+3] annulation of cyclopropane 1,1-diesters with mercaptoacetaldehyde has potential applications in scientific research (Wang et al., 2015).

  • Tetrahydrothiopyran derivatives can be used as building blocks for antimicrobial oxazolidinones, which have potential clinical applications (Renslo et al., 2006).

  • Tetrahydrothiopyran is a structurally interesting molecule with a chair conformation and equatorial orientations in the crystallographic mirror plane (Thiruvalluvar et al., 2007).

  • Tetrahydrothiopyran compounds have shown excellent antibacterial activity against various bacterial strains and potent antifungal activities (Gopalakrishnan et al., 2009).

  • Chiral tetrahydrothiopyrans can be synthesized using intramolecular trapping of pentadienyl cations complexed to Fe(CO)3 by sulfur nucleophiles, leading to their corresponding sulfoxides (Hachem et al., 1995).

  • Its UV spectrum is interpreted in terms of at least five closely spaced Rydberg series, showing the involvement of 3d orbitals in saturated sulfur compounds (Planckaert et al., 1974).

  • The organocatalytic enantioselective Michael-Michael cascade reaction creates structurally variant chiral tetrahydrothiopyrans with four consecutive stereogenic centers (Wang et al., 2014).

Future Directions

Tetrahydrothiopyran-4-one has been used as the five-carbon source for the scalable synthesis of (±)-tapentadol5. This indicates its potential for future applications in the synthesis of other pharmaceutical compounds.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific scientific literature and resources.


properties

IUPAC Name

thiane
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InChI

InChI=1S/C5H10S/c1-2-4-6-5-3-1/h1-5H2
Source PubChem
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InChI Key

YPWFISCTZQNZAU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10S
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DSSTOX Substance ID

DTXSID60167108
Record name Thiane
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Molecular Weight

102.20 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Pentamethylene sulfide
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Vapor Pressure

8.0 [mmHg]
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Product Name

Thiane

CAS RN

1613-51-0
Record name Tetrahydrothiopyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
A Rosiak, W Frey, J Christoffers - 2006 - Wiley Online Library
Tetrahydropyran‐4‐one and tetrahydrothiopyran‐4‐one derivatives with a 3‐aryl substituent were synthesized by double‐conjugate addition of water or H 2 S to divinyl ketones. These …
F Freeman, T Nguyen, WJ Hehre - Journal of Molecular Structure …, 2001 - Elsevier
Ab initio theory and density functional theory (B3LYP) have been used to calculate the geometry optimized structures, configurational isomer energy differences (ΔE), and the …
Number of citations: 9 www.sciencedirect.com
A Bouisseau, J Glancy, MC Willis - Organic letters, 2016 - ACS Publications
β′-Thio-substituted-enones, assembled from the combination of β-tert-butylthio-substituted aldehydes and alkynes, using rhodium catalysis, are shown to smoothly undergo in situ …
Number of citations: 26 pubs.acs.org
F Freeman, A Phornvoranunt, WJ Hehre - Journal of Molecular Structure …, 1999 - Elsevier
Ab initio 6-31G ∗ and 6-31G ∗∗ basis sets and density functional theory (pBP/DN ∗∗ ) were used to calculate the geometry of the chair conformer of tetrahydro-2H-thiopyran (…
Number of citations: 10 www.sciencedirect.com
X Luo, Y Li, X Chen, Z Song, J Liang, C Liao… - Organic & …, 2019 - pubs.rsc.org
This protocol provides a novel, environmentally friendly and simple method for the synthesis of (Z)-tetrahydrothiophene derivatives using the nucleophilic thiyl radical intramolecular …
Number of citations: 7 pubs.rsc.org
J Fujita, H Matsuda, K Yamamoto, Y Morii… - Tetrahedron, 2004 - Elsevier
… ,C5H (carbohydrate numbering) of the tetrahydrothiopyran ring moieties suggested that those protons are in axial orientations. Thus, the tetrahydrothiopyran rings of isomers 9-12 adopt …
Number of citations: 33 www.sciencedirect.com
F Freeman, F Gomarooni, WJ Hehre - Journal of Molecular Structure …, 2001 - Elsevier
Ab initio molecular orbital theory with the 6-31G(d), 6-31+G(d), 6-31G(d,p), and 6-31G(2d) basis sets has been used to calculate the geometry optimized structures and the relative …
Number of citations: 5 www.sciencedirect.com
RF Naylor - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
Reaction of a 1: 5-dibromo-compound with sodium sulphide is not applicable to the synthesis of those members of the tetrahydrothiopyran series which contain tertiary carbon atoms in …
Number of citations: 19 pubs.rsc.org
AA El-Barbary, SM Hussain, M El-Morsy - Croatica Chemica Acta, 1985 - hrcak.srce.hr
… converted 2a into 4-diphenylethylene-2, 6-dipheny1-3, 5-diphenylmethylenetetrahydrothiopyran, 7, and 2, 6-diphenyl-3, 5-diphenylmethylene-4-(9-fluorenylidene) tetrahydrothiopyran, 8…
Number of citations: 1 hrcak.srce.hr
A Rosiak, J Christoffers - Synlett, 2006 - thieme-connect.com
A series of tetrahydropyran-4-one and tetrahydrothiopyran-4-one derivatives with 3-aryl or 3, 6-diaryl substituents were prepared by double conjugate addition of water or H 2 S to …
Number of citations: 8 www.thieme-connect.com

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